2,2-Difluoro-3-(oxolan-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

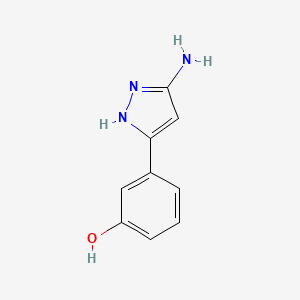

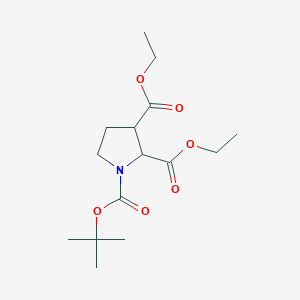

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid is a chemical compound that is part of the 2,2-difluoro-3-hydroxyacids family. These compounds are characterized by the presence of two fluorine atoms at the second carbon and a hydroxy group at the third carbon of the propanoic acid backbone. The oxolan-2-yl group refers to a tetrahydrofuran ring, which is a five-membered oxygen-containing heterocycle, attached to the third carbon of the chain.

Synthesis Analysis

The synthesis of long-chain 2,2-difluoro-3-hydroxyacids, which are closely related to 2,2-difluoro-3-(oxolan-2-yl)propanoic acid, has been achieved through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with a base under mild conditions. The ketones are obtained by reacting pentafluoroenolate with aldehydes and ketones. The key feature of this synthesis is the selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond, leading to a convenient and efficient approach for producing these difluoro compounds with good to excellent yields using hexafluoro-2-propanol as an inexpensive fluorine source .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,2-difluoro-3-(oxolan-2-yl)propanoic acid is not detailed in the provided papers, the general structure can be inferred from the synthesis methods and the nature of the compounds discussed. The presence of two fluorine atoms on the second carbon likely influences the electron distribution and chemical reactivity of the molecule. The oxolan-2-yl group would contribute to the steric and electronic properties, potentially affecting the compound's ability to participate in various chemical reactions.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,2-difluoro-3-(oxolan-2-yl)propanoic acid. However, the intramolecular Friedel-Crafts acylation reaction mentioned in the second paper is relevant to the synthesis of structurally complex molecules, which could include derivatives of 2,2-difluoro-3-hydroxyacids. This reaction is facilitated by 1,1,1,3,3,3-hexafluoro-2-propanol, which acts as a solvent and promotes the acylation without the need for additional catalysts or reagents. The simplicity of this reaction and its broad substrate scope suggest that it could be applicable to the synthesis of compounds like 2,2-difluoro-3-(oxolan-2-yl)propanoic acid .

Physical and Chemical Properties Analysis

科学的研究の応用

Polymer Production Aid

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid and its derivatives are used in the polymer industry, particularly in the production of fluoropolymers. These compounds serve as polymer production aids during the manufacture of materials intended for food contact applications. Their safety assessment for such use has been evaluated, ensuring no consumer safety concerns under specified conditions, such as high-temperature processing above 370°C for repeated use with all types of foodstuffs (Flavourings, 2014).

Electrophilic Reagent in Organic Synthesis

Research in organic synthesis has explored the use of hypervalent trifluoromethylthio-iodine(III) reagents, which can be related to the functional groups in 2,2-Difluoro-3-(oxolan-2-yl)propanoic acid. These reagents are versatile for the transfer of a trifluoromethylthio group (-SCF3), offering new pathways in synthetic chemistry (Xiao-Guang Yang, Ke Zheng, Chi Zhang, 2020).

Electrochemical Fluorination

The electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid has been investigated, leading to the formation of desired perfluoro compounds. This process demonstrates the potential of electrochemical methods in the selective fluorination of organic compounds, contributing to the development of fluorinated materials and chemicals (A. Takashi, M. Tamura, A. Sekiya, 2005).

Environmental Studies on Perfluoroalkyl Substances

The study of perfluoroalkyl substances (PFASs) in river and estuary systems in Europe and China has highlighted the environmental impact and distribution of these compounds, including fluorinated alternatives such as 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid (HFPO-DA). Understanding the behavior and distribution of such substances is crucial for environmental monitoring and regulation (Franziska Heydebreck, Jianhui Tang, Zhiyong Xie, R. Ebinghaus, 2015).

特性

IUPAC Name |

2,2-difluoro-3-(oxolan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9,6(10)11)4-5-2-1-3-12-5/h5H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNHXKJRRURTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-3-(oxolan-2-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)

![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)

![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/no-structure.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)